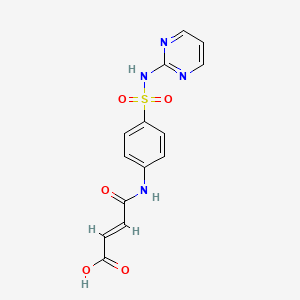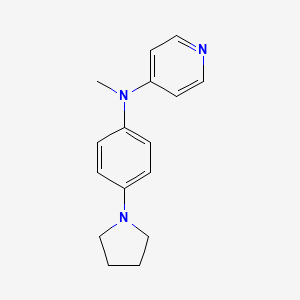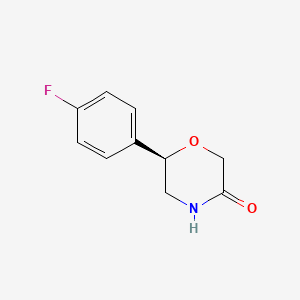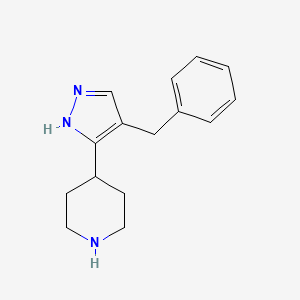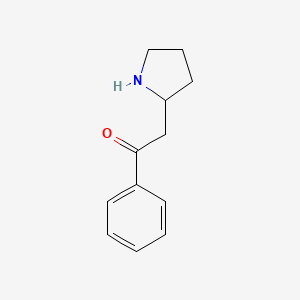
1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one can be synthesized through several synthetic routes. One common method involves the reaction of phenylacetic acid with pyrrolidine in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with pyrrolidine to form the desired ketone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 1-Phenyl-2-(pyrrolidin-2-yl)ethanol.
Substitution: Various substituted phenyl derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one involves its interaction with molecular targets such as neurotransmitter transporters. It is believed to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft . This action is similar to that of other psychostimulants and may contribute to its potential therapeutic effects.
Comparación Con Compuestos Similares
1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one can be compared with other similar compounds, such as:
1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-ol: This compound has an alcohol group instead of a ketone group and exhibits different chemical reactivity and biological activity.
4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one:
1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride: The hydrochloride salt form of the compound, which may have different solubility and stability properties.
Propiedades
Número CAS |
62024-31-1 |
|---|---|
Fórmula molecular |
C12H15NO |
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
1-phenyl-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C12H15NO/c14-12(9-11-7-4-8-13-11)10-5-2-1-3-6-10/h1-3,5-6,11,13H,4,7-9H2 |
Clave InChI |
SJHOOUNXLQLKHI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)CC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


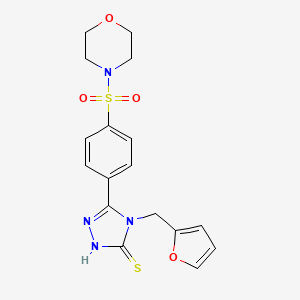
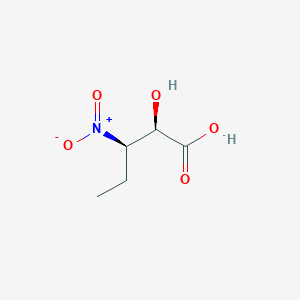
![tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate](/img/structure/B15053468.png)

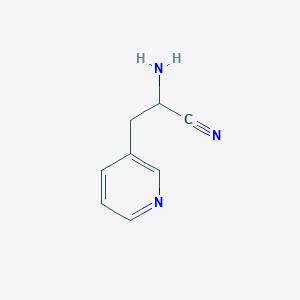

![tert-Butyl 6-aminooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B15053487.png)
![6-Methoxy-2,3,4,5-tetrahydro-1h-benzo[b]azepine hydrochloride](/img/structure/B15053492.png)
